1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12ClN5O2 and a molecular weight of 281.70 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a piperidine ring substituted with a carboxylic acid group.
Preparation Methods
The synthesis of 1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-9H-purine and piperidine-3-carboxylic acid.
Coupling Reaction: The 2-chloro-9H-purine is reacted with piperidine-3-carboxylic acid under specific conditions to form the desired compound. This reaction often requires the use of coupling agents and catalysts to facilitate the formation of the bond between the purine and piperidine moieties.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carboxylic acid group.
Scientific Research Applications
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-9H-purine: A simpler derivative of purine with a chlorine atom at the 2-position.
Piperidine-3-carboxylic acid: A compound containing a piperidine ring substituted with a carboxylic acid group.
1-(2-Chloro-9H-purin-6-yl)piperidine: A compound similar to this compound but lacking the carboxylic acid group.
Properties
IUPAC Name |
1-(2-chloro-7H-purin-6-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-2-6(4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJNBKTUWBEJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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